N-苯甲酰-2'-脱氧-2',2'-二氟胞苷 3'-苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

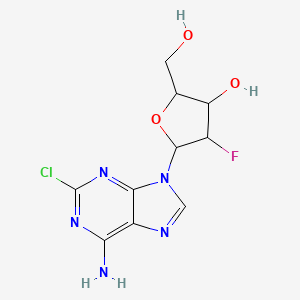

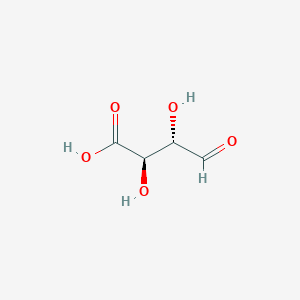

N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate, or NBDFC, is a novel compound that has been developed for use in the synthesis of various pharmaceuticals. This compound is a derivative of the nucleoside cytidine and is formed by the addition of a benzoyl group and a difluorocytidine moiety to the 3'-position of the cytidine ring. NBDFC is a promising compound due to its unique structure and its potential applications in the synthesis of therapeutic agents.

科学研究应用

Intermediate in Drug Synthesis

“N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate” is used as an intermediate in the synthesis of Gemcitabine metabolites . Gemcitabine is a chemotherapy medication used to treat several types of cancer. This compound plays a crucial role in the production of this important drug.

Nucleoside Research

This compound falls under the category of 2’-Deoxynucleosides . Deoxynucleosides are used in research and development of new drugs, especially antiviral and anticancer agents. They are also essential components of nucleic acids (DNA and RNA).

Molecular Biology Studies

The compound’s molecular formula is C23H19F2N3O6 . It can be used in molecular biology studies, particularly those focusing on the structure and function of nucleic acids and proteins.

Quality Control and Proficiency Testing

This compound is available as a high-quality reference material . It can be used in quality control laboratories for proficiency testing, method validation, and system suitability testing.

作用机制

Target of Action

It is known to be an intermediate in the synthesis of gemcitabine metabolites . Gemcitabine is a nucleoside analog used as chemotherapy. It is incorporated into DNA, causing chain termination and thereby inhibiting DNA synthesis.

Mode of Action

As an intermediate in the synthesis of Gemcitabine metabolites, N-Benzoyl-2’-deoxy-2’,2’-difluorocytidine 3’-Benzoate likely participates in the biochemical reactions that lead to the formation of these metabolites. It is also mentioned to be an activator of the enzyme ribonucleotide reductase and inhibits DNA synthesis .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate involves the protection of the 2'- and 3'-hydroxyl groups of 2'-deoxy-2',2'-difluorocytidine, followed by benzoylation of the N4-amino group and benzoation of the 3'-hydroxyl group. The final step involves deprotection of the 2'- and 3'-hydroxyl groups to obtain the target compound.", "Starting Materials": [ "2'-Deoxy-2',2'-difluorocytidine", "Benzoyl chloride", "Triethylamine", "Benzoic anhydride", "Dimethylformamide", "Methanol", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of 2'- and 3'-hydroxyl groups of 2'-deoxy-2',2'-difluorocytidine using acetic anhydride and triethylamine in dimethylformamide to obtain 2'-deoxy-2',2'-difluorocytidine 3'-acetate", "Step 2: Benzoylation of the N4-amino group of 2'-deoxy-2',2'-difluorocytidine 3'-acetate using benzoyl chloride and triethylamine in dimethylformamide to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-acetate", "Step 3: Benzoation of the 3'-hydroxyl group of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-acetate using benzoic anhydride and triethylamine in dimethylformamide to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate", "Step 4: Deprotection of 2'- and 3'-hydroxyl groups of N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate using methanol and sodium bicarbonate in acetic acid to obtain N-Benzoyl-2'-deoxy-2',2'-difluorocytidine 3'-Benzoate" ] } | |

CAS 编号 |

1020657-43-5 |

分子式 |

C₂₃H₁₉F₂N₃O₆ |

分子量 |

471.41 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1141418.png)

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)